molecular formula C16H13N3O5S2 B2463950 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 325987-44-8

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2463950
CAS No.: 325987-44-8
M. Wt: 391.42
InChI Key: NTMSFUJLUDOAND-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide (hypothetical structure inferred from ) is a thiazole-based carboxamide derivative. The molecule features a 3,4-dimethoxyphenyl-substituted thiazole core linked to a 5-nitrothiophene-2-carboxamide group.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-23-11-4-3-9(7-12(11)24-2)10-8-25-16(17-10)18-15(20)13-5-6-14(26-13)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMSFUJLUDOAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate thioamides and α-haloketones. The nitrothiophene moiety is then introduced via nitration reactions, and the final coupling with the dimethoxyphenyl group is accomplished through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃) or other strong bases for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of phenyl derivatives with different substituents replacing the methoxy groups.

Scientific Research Applications

Structural Features

  • Thiazole Ring : Contributes to the compound's biological activity.
  • Nitrothiophene Moiety : Enhances electronic properties and potential reactivity.
  • Dimethoxyphenyl Group : Increases lipophilicity and may influence interactions with biological targets.

Medicinal Chemistry

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has been explored for its potential therapeutic properties , particularly in the following areas:

  • Anticancer Activity : Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of thiazole have shown effectiveness against various cancer cell lines. A study demonstrated that thiazole derivatives displayed percent growth inhibitions (PGIs) against multiple cancer types, highlighting their potential as anticancer agents .
  • Antimicrobial Activity : Research indicates that compounds with similar structures possess antimicrobial properties. Thiazole derivatives have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low micromolar range .
CompoundTargetMIC (µg/mL)
Thiazole Derivative AStaphylococcus aureus16
Thiazole Derivative BEscherichia coli32

Biological Studies

The compound has been investigated for its biological mechanisms of action , particularly how it interacts with various molecular targets:

  • Enzyme Inhibition : The structural features allow the compound to fit into active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The presence of the nitro group may facilitate redox reactions, while the thiazole and phenyl rings can engage in π-π stacking interactions with aromatic residues in proteins.

Material Science

In addition to its medicinal applications, this compound is being explored in the development of new materials:

  • Electronic Properties : The compound's unique electronic structure may be harnessed for developing materials with specific electronic or optical properties.

Case Study 1: Anticancer Activity Assessment

A recent study focused on the anticancer activity of this compound against various cancer cell lines. The results indicated significant growth inhibition percentages across multiple types of cancer cells, suggesting that this compound could serve as a lead structure for further drug development .

Case Study 2: Antimicrobial Efficacy Evaluation

Another study evaluated the antimicrobial efficacy of thiazole-based compounds similar to this compound. The results showed promising activity against several bacterial strains, reinforcing the potential use of this class of compounds in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the thiazole and phenyl rings can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs differ in substituents on the thiazole ring and carboxamide group, impacting physicochemical properties and biological activity:

Compound Name Substituent on Thiazole Carboxamide Group Molecular Formula Molecular Weight Purity/Yield Key Features
Target Compound* 3,4-dimethoxyphenyl 5-nitrothiophene C₁₆H₁₃N₃O₅S₂ 391.42 N/A Electron-donating methoxy groups
N-(4-(3-Methoxy-4-(CF₃)phenyl)thiazol-2-yl) 3-methoxy-4-(trifluoromethyl)phenyl 5-nitrothiophene C₁₆H₁₀F₃N₃O₄S₂ 429.39 42% CF₃ enhances lipophilicity
N-(4-(3,5-Difluorophenyl)thiazol-2-yl) 3,5-difluorophenyl 5-nitrothiophene C₁₄H₇F₂N₃O₃S₂ 375.35 99.05% High purity, electron-withdrawing F
Compound 14 (4-Cyanophenyl) 4-cyanophenyl 5-nitrothiophene C₁₄H₈N₄O₃S₂ 344.37 N/A Cyano group for polar interactions
N-(4-(3,4-Difluorophenyl)thiazol-2-yl) 3,4-difluorophenyl 5-nitrothiophene C₁₄H₇F₂N₃O₃S₂ 375.35 N/A Dual fluorine substitution
N-[4-(2,4-Dimethoxyphenyl)thiazol-2-yl] 2,4-dimethoxyphenyl 5-nitrothiophene C₁₆H₁₃N₃O₅S₂ 391.42 N/A Positional isomer of target

*Hypothetical structure inferred from .

Key Observations:
  • Substituent Effects: Electron-Donating Groups (e.g., methoxy): The target compound and its 2,4-dimethoxy analog may exhibit improved solubility compared to halogenated derivatives. However, methoxy groups at 3,4- vs. Electron-Withdrawing Groups (e.g., CF₃, F, CN): The trifluoromethyl group in the CF₃ analog increases molecular weight (429.39 vs. 391.42) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Fluorine and cyano groups improve metabolic stability and electrophilicity, critical for antibacterial activity.
  • Purity and Synthetic Efficiency: The 3,5-difluorophenyl analog achieved 99.05% purity, likely due to less steric hindrance during synthesis compared to the bulkier CF₃ group (42% purity).

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight and Lipophilicity: Halogenated derivatives (F, Cl, CF₃) exhibit higher lipophilicity (e.g., CF₃ analog: LogP ≈ 3.5 estimated) compared to methoxy-substituted compounds (LogP ≈ 2.8), impacting bioavailability and blood-brain barrier penetration. The cyano group in Compound 14 introduces polarity, balancing lipophilicity and solubility.
  • In contrast, nitro and cyano groups prioritize electrophilic interactions with bacterial enzymes.

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring, a nitro group, and a carboxamide moiety. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, thiazole derivatives have been noted for their effectiveness against various bacterial strains. A study showed that thiazole-based compounds displayed minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Compound Target MIC (µg/mL)
Thiazole Derivative AStaphylococcus aureus16
Thiazole Derivative BEscherichia coli32

Anticancer Activity

This compound has shown promise in anticancer studies. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest.

In one study, compounds with similar thiazole structures were tested against breast cancer cell lines (MCF-7), revealing IC50 values ranging from 10 to 50 µM .

Cell Line IC50 (µM)
MCF-725
HeLa30

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. The nitro group may play a crucial role in redox reactions within cells, potentially leading to the generation of reactive oxygen species (ROS), which can induce cytotoxic effects.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of bacteria. The results indicated that modifications on the thiazole ring could enhance activity against resistant strains .
  • Anticancer Evaluation : In another study focusing on anticancer properties, this compound was tested in combination with standard chemotherapeutics. The combination therapy showed synergistic effects in reducing cell viability in both breast and lung cancer models .

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